![molecular formula C18H16ClN3O3 B2630174 N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide CAS No. 958562-32-8](/img/structure/B2630174.png)
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinazolinone, which is a heterocyclic compound . Quinazolinones and their derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their structures confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using techniques like NMR, IR, and elemental analysis .科学的研究の応用
Synthesis and Anticonvulsant Activity
The compound has been synthesized for evaluating its anticonvulsant activity. A study aimed at synthesizing derivatives and testing their affinity towards GABAergic biotargets using a PTZ-induced seizures model in mice. Although the synthesized substances did not show significant anticonvulsant activity, the research helped in understanding the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation. This suggests a positive correlation between in vivo studies and in silico calculations, highlighting the methodology's potential in screening anticonvulsant drugs (El Kayal et al., 2022).
Cytotoxic Evaluation
Quinazolinone derivatives, including those similar to the targeted compound, have been studied for their cytotoxic effects against cancer cell lines. The synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives and their testing against MCF-7 and HeLa cell lines using MTT assay revealed that some compounds exhibited remarkable cytotoxic activity. This research demonstrates the potential of quinazolinone derivatives as anticancer agents (Hassanzadeh et al., 2019).
Antimicrobial Activity
Some quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. These studies help in understanding the structure-activity relationship of quinazolinone compounds and their potential as antimicrobial agents. While the specific N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide was not directly studied for antimicrobial activity, related research indicates the broad utility of quinazolinone compounds in developing new antimicrobial drugs (Kaplancıklı et al., 2012).
Corrosion Inhibition
Quinazoline derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic media. While the compound was not directly studied for this purpose, related research highlights the potential application of quinazoline derivatives in corrosion protection, demonstrating their effectiveness in reducing corrosion rates through the formation of a protective layer on metal surfaces (Kumar et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-13-7-5-12(6-8-13)9-10-20-16(23)11-22-17(24)14-3-1-2-4-15(14)21-18(22)25/h1-8H,9-11H2,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJFQUTZRIMUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

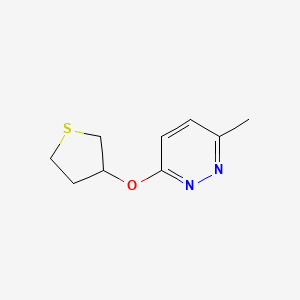
![2-(4-chlorophenoxy)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2630092.png)
![2-[3-Methylbutan-2-yl-[(6-oxo-1H-pyridin-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2630093.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2630094.png)
![5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole](/img/structure/B2630095.png)
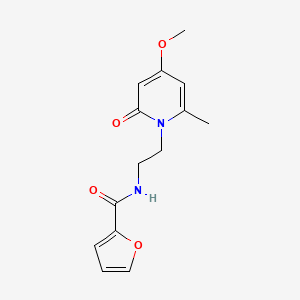
![2-Methoxy-4-(6-nitro-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B2630098.png)
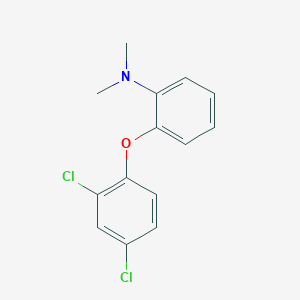

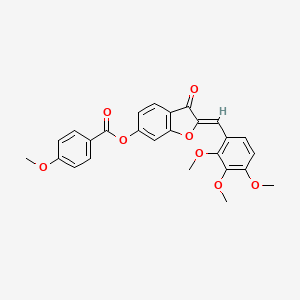
![4-(2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-3,4-dihydropyrazin-2-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2630107.png)
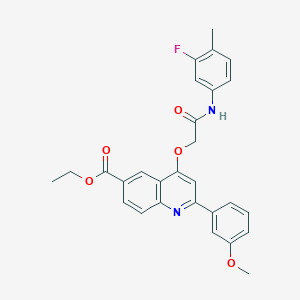
![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B2630112.png)
![6-[4-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2630114.png)